3,8-Dinitro-6-phenylphenanthridine
CAS No.: 82921-86-6
Cat. No.: VC20752630
Molecular Formula: C19H11N3O4
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82921-86-6 |
---|---|
Molecular Formula | C19H11N3O4 |
Molecular Weight | 345.3 g/mol |
IUPAC Name | 3,8-dinitro-6-phenylphenanthridine |
Standard InChI | InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H |
Standard InChI Key | FCDIEAMONAJOJE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-] |
Overview of 3,8-Dinitro-6-phenylphenanthridine
3,8-Dinitro-6-phenylphenanthridine is an organic compound with significant chemical and biological properties. Its molecular formula is
, and it has a molecular weight of approximately 345.31 g/mol. The compound features a complex structure characterized by a phenanthridine core with two nitro groups and a phenyl substituent, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry.
Synthesis Methods
The synthesis of 3,8-Dinitro-6-phenylphenanthridine typically involves nitration reactions. The most common method includes:
-
Nitration Process: The compound is synthesized by the nitration of 6-phenylphenanthridine using a mixture of concentrated nitric acid and sulfuric acid. This reaction must be conducted under controlled temperature conditions to ensure selective introduction of the nitro groups at the desired positions.
-
Purification: Following synthesis, purification methods such as recrystallization are employed to isolate the pure compound from reaction byproducts.
Biological Activity
3,8-Dinitro-6-phenylphenanthridine exhibits notable biological activities, particularly related to its ability to intercalate with DNA. This property has implications for its potential use as an anti-cancer agent:
-
DNA Intercalation: The planar structure of the compound allows it to insert itself between DNA base pairs, which disrupts normal DNA replication and transcription processes.
-
Mechanism of Action:
-
Inhibition of DNA Replication: By intercalating into the DNA helix, it obstructs the replication machinery.
-
Blocking Transcription: It also prevents RNA polymerase from transcribing DNA into mRNA, thereby affecting protein synthesis.
-
These mechanisms suggest that the compound could induce apoptosis in rapidly dividing cancer cells, making it a candidate for further research in cancer therapeutics.
Recent Research Findings
Recent studies have explored various aspects of 3,8-Dinitro-6-phenylphenanthridine, including its photophysical properties and cyclometalation reactions:
-
Photophysical Properties: Research utilizing time-dependent density functional theory (TD-DFT) has provided insights into the electronic transitions and stability of the compound under light exposure .
-
Cyclometalation Studies: Investigations have shown that cyclometalation can occur with this compound, leading to novel metal complexes that exhibit unique chemical behaviors .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume